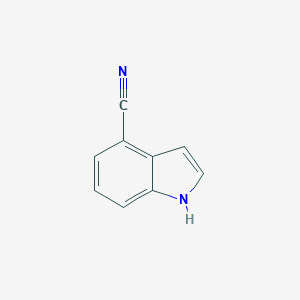
4-氰基吲哚
描述
Synthesis Analysis
4-Cyanoindole is used as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. It is also used in the stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation reaction, and in iridium-catalyzed borylation reactions . A detailed synthesis process of 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) can be found in a research paper .Molecular Structure Analysis
The rotationally resolved electronic spectrum of 4-Cyanoindole and some N-D and C-D deuterated isotopologues has been measured and analyzed. Dipole moments in the ground and electronically excited state have been determined, using electronic Stark spectroscopy .Chemical Reactions Analysis
4-Cyanoindole is a reactant for the preparation of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators. It is also a reactant for stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation reaction, and for iridium-catalyzed borylation reactions .Physical And Chemical Properties Analysis
4-Cyanoindole is a solid substance. It has a density of 1.2±0.1 g/cm3, a boiling point of 350.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 59.5±3.0 kJ/mol, and the flash point is 121.9±5.6 °C .科学研究应用
Electronic Spectroscopy
4-Cyanoindole has been studied for its electronic spectrum in both ground and electronically excited singlet states. The dipole moments in these states have been determined using electronic Stark spectroscopy . This compound’s behavior in different electronic states can provide insights into molecular electronics and photonics, where understanding the electronic transitions is crucial.
Excited State Dynamics
The excited state lifetime of isolated 4-Cyanoindole is approximately 11 ns, which changes to 5-6 ns for ring-deuterated isotopologues . This property is significant for research in photochemistry and photophysics, where the stability of excited states influences the efficiency of light-induced processes.
Chemical Synthesis
4-Cyanoindole serves as a reactant in the synthesis of various organic compounds. It’s used in the preparation of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators . It also finds application in stereoselective preparation of γ-lactones and iridium-catalyzed borylation reactions .
Fluorescence Spectroscopy
This compound, when paired with guanine, constitutes a useful fluorophore-quencher pair for fluorescence spectroscopy. This application is particularly useful in studying DNA-protein binding interactions, DNA-DNA association, and the conformational distribution of single-stranded DNA in solution .
Medicinal Chemistry
In medicinal chemistry, 4-Cyanoindole is a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs). These SSRIs are important for treating depression and other psychiatric disorders .
安全和危害
未来方向
While specific future directions for 4-Cyanoindole are not explicitly mentioned in the retrieved sources, its use as a synthetic intermediate in various chemical reactions, including the preparation of potential anticancer immunomodulators, suggests that it may continue to be a valuable compound in pharmaceutical synthesis .
作用机制
Target of Action
It’s known that the compound has a significant role in various chemical reactions and processes .
Mode of Action
The mode of action of 4-Cyanoindole involves its interaction with other molecules in its ground and electronically excited states . The rotationally resolved electronic spectrum of 4-Cyanoindole has been measured and analyzed, and dipole moments in the ground and electronically excited state have been determined . From the geometry changes upon excitation, orientation of the transition dipole moment, and the values for the permanent dipole moments, the lowest excited singlet state could be shown to be of L a symmetry .
Biochemical Pathways
The compound’s behavior in its electronically excited singlet states suggests it may influence certain biochemical processes .
Result of Action
It’s known that the compound can be used as a fluorophore-quencher pair for investigating various dna-related questions via fluorescence spectroscopy .
Action Environment
The action of 4-Cyanoindole is influenced by its environment. For instance, the excited state lifetime of isolated 4-Cyanoindole has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found . This suggests that the compound’s action, efficacy, and stability may vary depending on environmental factors such as the presence of other molecules and the physical state of the compound.
属性
IUPAC Name |
1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUFGDDOMXCXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396837 | |
| Record name | 4-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanoindole | |
CAS RN |
16136-52-0 | |
| Record name | 4-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 4-cyanoindole itself might not have a specific biological target, its derivatives, particularly when incorporated into nucleosides like 4-cyanoindole-2′-deoxyribonucleoside (4CNI-NS), exhibit interesting interactions with DNA/RNA. 4CNI-NS acts as a universal nucleobase, effectively pairing with all four natural nucleobases. [, ] A unique characteristic is its fluorescence quenching specifically by guanine, enabling studies on DNA/RNA structure, dynamics, and interactions with proteins. [, ] This quenching mechanism allows for quantitative assessment of DNA-protein binding affinities using fluorescence spectroscopy. []
A: 4-Cyanoindole has the molecular formula C9H6N2 and a molecular weight of 142.16 g/mol. Spectroscopically, it is characterized by its strong C≡N stretching frequency, sensitive to the local environment. [, , ] This property makes it a valuable site-specific infrared probe. Additionally, 4-cyanoindole exhibits a considerable shift in C≡N stretching frequency and enhancement in molar extinction coefficient upon photoexcitation. [] This characteristic highlights its potential as an infrared probe for studying charge and electron transfer processes.
A: The provided research does not focus on the catalytic properties of 4-cyanoindole. Its primary applications revolve around its use as a spectroscopic probe in biological systems, particularly in studying DNA/RNA structure and dynamics. [, , ]
A: Computational studies have been conducted to understand the electronic structure and spectroscopic properties of 4-cyanoindole and its derivatives. [, , ] These studies employed quantum mechanical methods, including high-level calculations and implicit solvation models, to predict absorption and fluorescence spectra in different environments. The impact of positional substitution on the electronic properties and fluorescence behavior of cyanoindole derivatives has also been investigated theoretically. []
A: The SAR of 4-cyanoindole has been explored, particularly concerning its fluorescence properties. Modifications, like incorporating it into nucleosides and synthesizing various analogs by combining features of 4-cyanoindole-2′-deoxyribonucleoside (4CIN) and 2-aminopurine-2′-deoxyribonucleoside (2APN), have shown diverse photophysical properties. [] Some of these analogs exhibit superior features compared to 4CIN, providing valuable information for designing future fluorescent indole nucleosides. []
ANone: While the provided research focuses on the application of 4-cyanoindole as a spectroscopic probe, it lacks detailed information on its stability and formulation under various conditions. Further investigation is required to explore its stability profile and develop suitable formulation strategies for specific applications.
A: The use of 4-cyanoindole and its derivatives in biological research has been an evolving field. Early studies explored the photophysical properties of 4-cyanoindole, [, , ] laying the groundwork for its use as a spectroscopic probe. Subsequent research led to its incorporation into nucleosides, significantly expanding its applications in DNA/RNA research. [, ] The discovery of its unique fluorescence-quenching interaction with guanine, along with its compatibility with techniques like FRET, has further solidified its importance as a valuable tool in studying nucleic acid structure, dynamics, and interactions. [, , ]
A: 4-Cyanoindole research exemplifies interdisciplinary collaboration, bridging chemistry, biology, and physics. Its synthesis and characterization require expertise in organic chemistry. [, , ] Its applications as a spectroscopic probe involve techniques from biophysics and molecular biology, like fluorescence microscopy and FRET. [, , ] Furthermore, computational chemistry plays a crucial role in understanding its electronic structure and predicting spectroscopic properties. [, , ] This cross-disciplinary approach has been crucial in developing and utilizing 4-cyanoindole as a valuable tool in various research areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



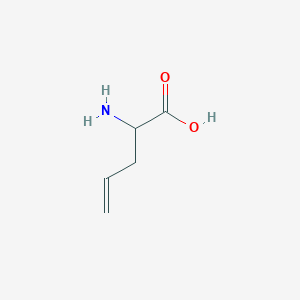
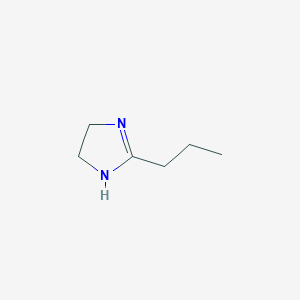
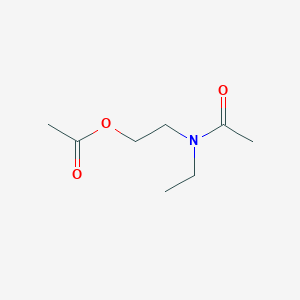

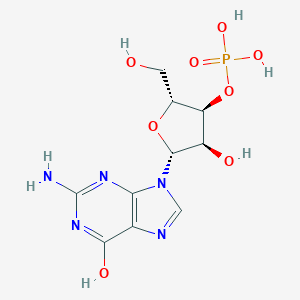
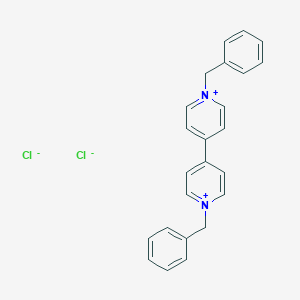
![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)


![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)

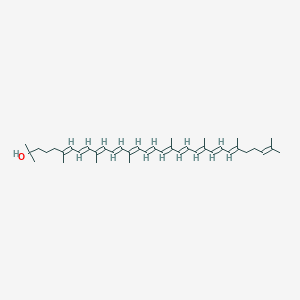

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)